1-[1,4-BIS(4-CHLOROPHENYL)-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE
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Overview
Description
1-[1,4-BIS(4-CHLOROPHENYL)-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes chlorophenyl and thienyl groups attached to a triazole ring
Preparation Methods
The synthesis of 1-[1,4-BIS(4-CHLOROPHENYL)-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . This method is efficient, yielding the desired product in high purity and good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
1-[1,4-BIS(4-CHLOROPHENYL)-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[1,4-BIS(4-CHLOROPHENYL)-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1,4-BIS(4-CHLOROPHENYL)-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1,4-BIS(4-CHLOROPHENYL)-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
1,1-Bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane: This compound has a similar chlorophenyl structure but differs in its overall molecular framework.
4,4’-DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): Another compound with chlorophenyl groups, known for its use as an insecticide.
1,2-Bis(4-chlorophenyl)-1,2-ethanedione: Shares the chlorophenyl groups but has a different core structure.
Properties
Molecular Formula |
C20H15Cl2N3OS |
---|---|
Molecular Weight |
416.3g/mol |
IUPAC Name |
1-[2,4-bis(4-chlorophenyl)-3-thiophen-2-yl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C20H15Cl2N3OS/c1-13(26)19-23-25(17-10-6-15(22)7-11-17)20(18-3-2-12-27-18)24(19)16-8-4-14(21)5-9-16/h2-12,20H,1H3 |
InChI Key |
XXLLDOLPZPSGMX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)Cl)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)Cl)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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